molecular formula C24H27N3O4S B1225189 4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one

4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one

Cat. No. B1225189
M. Wt: 453.6 g/mol
InChI Key: WKFNCJXVHWMQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one is a member of quinolines. It has a role as an anticoronaviral agent.

Scientific Research Applications

Synthesis and Characterization

  • Analytical Profiles Development : This compound is part of a group of synthetic cannabinoid receptor agonists (SCRAs) including quinolin-8-yl esters and piperazin-1-carbonyl compounds. Extensive characterization and analytical profiling of similar compounds provide valuable insights for forensic and clinical investigations (Brandt et al., 2020).

  • Nanocrystalline Catalysis : In a green chemistry context, a study discusses the use of nanocrystalline titania-based sulfonic acid material as a catalyst for the synthesis of piperazin-1-yl quinolinyl pyran derivatives. Such catalysts are significant for cost-effective and efficient large-scale production (Murugesan, Gengan, & Krishnan, 2016).

  • Crystallographic Studies : The synthesis and characterization of related quinolinone structures, like the analysis of novel 1–4 quinolinone structures with different ligands, provide insights into molecular structures, crystallization, and the intermolecular interactions of such compounds (Michelini et al., 2019).

Chemical Transformations

  • Chemical Properties Exploration : Research on the chemical transformations of 3-amino-2-quinolones, which are structurally similar, involves acylation and other reactions that could provide a basis for understanding the reactivity and potential transformations of 4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one (Asías et al., 2003).

  • Regioselective Sulfonylation : The study of regioselective sulfonylation of quinazolin-4(3H)-ones and analogous thienopyrimidin-4(3H)-ones offers insights into the sulfonylation process, which is relevant to understanding the sulfonyl-related reactions in similar compounds (Mertens et al., 2013).

Potential Biological Applications

  • Antimicrobial Activity : Research into thiazolidinone derivatives, including quinolin-2-one compounds, has shown potential for antimicrobial activity. Such studies provide a foundation for exploring the biological activities of related quinolin-2-one derivatives (Patel, Kumari, & Patel, 2012).

  • Anticancer Screening : Some quinoline derivatives, like the 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides, have been evaluated for anticancer properties. These studies hint at the potential therapeutic applications of structurally similar compounds (Al-Said et al., 2010).

properties

Product Name

4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one

InChI

InChI=1S/C24H27N3O4S/c1-15-13-16(2)18(4)23(17(15)3)32(30,31)27-11-9-26(10-12-27)24(29)20-14-22(28)25-21-8-6-5-7-19(20)21/h5-8,13-14H,9-12H2,1-4H3,(H,25,28)

InChI Key

WKFNCJXVHWMQRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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